2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine
Overview
Description
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine, also known as Acyclovir, is a synthetic antiviral drug that is commonly used to treat viral infections such as herpes simplex, varicella-zoster, and Epstein-Barr virus. Acyclovir was first synthesized in 1974 by the pharmaceutical company Burroughs Wellcome (now GlaxoSmithKline) and has since become one of the most widely prescribed antiviral drugs in the world.
Mechanism of Action
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine works by inhibiting the replication of viral DNA. It is selectively phosphorylated by the virus-encoded thymidine kinase, which converts it into its active form. The active form of 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine inhibits viral DNA polymerase, which is essential for viral replication. This results in the inhibition of viral DNA synthesis and the prevention of viral replication.
Biochemical and Physiological Effects
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of administration. 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine is primarily excreted unchanged in the urine, with a half-life of approximately 2-3 hours.
Advantages and Limitations for Lab Experiments
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine is also highly selective for viral DNA polymerase, making it a useful tool for studying viral replication. However, 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has some limitations, including its narrow spectrum of activity and the potential for the development of drug resistance.
Future Directions
There are several future directions for research on 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine. One area of interest is the development of new antiviral drugs that are more effective against a wider range of viruses. Another area of research is the development of new formulations of 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine that can be administered more conveniently or with fewer side effects. Additionally, there is ongoing research into the mechanisms of drug resistance and the development of strategies to overcome it. Overall, 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine remains an important tool for the treatment and study of viral infections, and ongoing research will continue to improve our understanding of its mechanisms of action and potential applications.
Scientific Research Applications
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has been extensively studied for its antiviral properties and has been shown to be effective against a wide range of viruses. It is commonly used in the treatment of herpes simplex, varicella-zoster, and Epstein-Barr virus infections. 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has also been studied for its potential use in the treatment of other viral infections such as HIV and hepatitis B.
properties
IUPAC Name |
(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,9-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCBZYTDJCPHW-GITKWUPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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